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molecular formula C6H10S3 B8384223 1,1'-Thiobis(2,3-epithiopropane) CAS No. 188829-97-2

1,1'-Thiobis(2,3-epithiopropane)

Cat. No. B8384223
M. Wt: 178.3 g/mol
InChI Key: MLGITEWCALEOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362194B2

Procedure details

By a known process, β-epoxypropylchloride was converted using sodium hydrosulfide into bis(β-epoxypropyl)sulfide, which was reacted with thiourea to give bis(β-epithiopropyl)sulfide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CC1CCl.[SH-:6].[Na+].O1C[CH:9]1[CH2:10][S:11][CH2:12][CH:13]1O[CH2:14]1.N[C:18](N)=[S:19]>>[S:19]1[CH2:18][CH:9]1[CH2:10][S:11][CH2:12][CH:13]1[S:6][CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCl)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CSCC2CO2)C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(CSCC2CS2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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